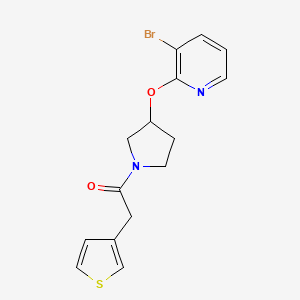

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic compound featuring a pyrrolidine core substituted with a 3-bromopyridin-2-yloxy group and a thiophen-3-yl ethanone moiety. Its molecular formula is C₁₅H₁₄BrN₂O₂S, with a calculated molecular weight of approximately 369.26 g/mol. The bromopyridine group introduces electron-withdrawing properties, while the thiophene and pyrrolidine rings contribute to its aromatic and conformational flexibility, respectively.

Properties

IUPAC Name |

1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2S/c16-13-2-1-5-17-15(13)20-12-3-6-18(9-12)14(19)8-11-4-7-21-10-11/h1-2,4-5,7,10,12H,3,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGDAFZHPULLQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step synthesis. One common method includes:

Bromination: Introduction of the bromine atom to the pyridine ring, often achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

Formation of Pyrrolidine Derivative: Reaction of pyrrolidine with an appropriate alkylating agent, such as 2-bromoethanol.

Thiophene Coupling: Coupling of the thiophene group to the ethanone moiety through Friedel-Crafts acylation using thiophene and an acyl chloride under acidic conditions.

Industrial Production Methods: For large-scale industrial production, the process may be optimized using automated flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are finely tuned to maximize the output.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: Using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Often with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogen replacement or nucleophilic substitution using reagents like NaOH or NaCN.

Oxidizing Agents: KMnO4, H2O2.

Reducing Agents: NaBH4, LiAlH4.

Nucleophiles: NaOH, NaCN.

Catalysts: Lewis acids like AlCl3 for Friedel-Crafts reactions.

Major Products Formed: Products vary based on the reaction type but commonly include derivatives with modified functional groups, such as hydroxyl, amino, or halogen substituents.

Scientific Research Applications

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has diverse applications in scientific research:

Chemistry: Utilized in the synthesis of more complex molecules, often serving as a building block in organic synthesis.

Biology: Potential bioactive compound investigated for its effects on biological systems.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Applied in the development of materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone involves interactions with specific molecular targets, such as enzymes or receptors, altering their activity. The precise pathways include binding to active sites or modifying the structure of biomolecules, which can result in biological effects like inhibition of enzymatic activity or cell signaling disruption.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine and Aromatic Substitutions

(i) 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one ()

- Structure : Contains a pyrrolidin-3-one core with 4-chlorophenyl, phenyl, and thiophen-2-yl substituents.

- Key Differences: Lacks the pyridine ring and bromine atom but includes a ketone group in the pyrrolidinone system.

- Properties : Reported melting point: 223–226°C ; molecular weight: 516.1 g/mol (M+1). The chlorine substituent may confer different electronic effects compared to bromine in the target compound .

(ii) 1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone ()

- Structure: Ethanone linked to a 4-bromobenzyloxy-substituted phenyl group and an imidazole ring.

- Key Differences : Replaces pyrrolidine with imidazole and lacks the pyridine-thiophene synergy.

(iii) 1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone ()

- Structure: Pyrrolidine connected to a fluoropyridine ring and ethanone, with a silyl-protected hydroxymethyl group.

- Key Differences : Fluorine substituent instead of bromine; silyl ether introduces steric bulk and alters solubility.

- Molecular Weight : 352.52 g/mol , lighter than the target compound due to the absence of bromine and thiophene .

(iv) 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone ()

- Structure: Ethanone linked to a pyrrolopyridine ring and a bromine atom.

- Key Differences : Lacks the pyrrolidine and thiophene moieties but shares the brominated aromatic system.

- Safety: Notable precautions include avoiding dust inhalation (P261) and skin contact (P280), suggesting similar handling requirements for brominated compounds like the target .

Biological Activity

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. The integration of a bromopyridinyl group, a pyrrolidinyl moiety, and a thiophene ring suggests diverse biological activities. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 328.25 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅BrN₂O₂S |

| Molecular Weight | 328.25 g/mol |

| CAS Number | 1904230-67-6 |

Antimicrobial Properties

Compounds containing brominated pyridine structures often exhibit antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess comparable properties.

Neuroactive Effects

The presence of the pyrrolidine moiety is associated with neuroactive effects. Research indicates that pyrrolidine derivatives can modulate neurotransmitter systems, potentially leading to antidepressant or anxiolytic effects. The specific interactions of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone with neurotransmitter receptors warrant further investigation.

Anticancer Activity

The thiophene ring is known for its role in anticancer activity. Compounds featuring thiophene structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique combination of this compound's structural features may enhance its efficacy against cancer cells.

Synthesis and Characterization

The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves several steps, including:

- Formation of the Pyrrolidine Derivative : The bromopyridine is reacted with a suitable pyrrolidine precursor.

- Coupling Reaction : The resulting intermediate is coupled with thiophenol derivatives to form the final product.

- Purification : The compound is purified using chromatographic techniques to ensure high purity for biological assays.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally related to 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.